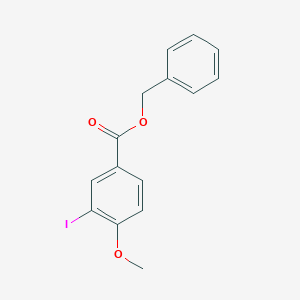![molecular formula C22H20N2O2 B250176 N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide, also known as ML267, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the Scripps Research Institute, and since then, it has been the subject of numerous scientific studies. In
Mécanisme D'action
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide inhibits the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, which leads to cell death. This mechanism of action makes this compound a promising candidate for the development of cancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of NAD+ in cells, which leads to cell death. This compound has also been shown to induce autophagy, a process by which cells break down and recycle their own components. Autophagy is a promising target for the development of cancer drugs, as it can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule compound, which makes it easy to synthesize and study in the lab. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been shown to have off-target effects, which can complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the potential of this compound as a lead compound for the development of new cancer drugs. Another area of research is the study of the off-target effects of this compound. Understanding these effects can help researchers develop more effective drugs based on this compound. Finally, researchers are also exploring the potential of this compound as a tool for studying autophagy and other cellular processes. This compound can be used to study these processes in a controlled environment, which can help researchers better understand their role in disease development.
Conclusion
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications. It inhibits the activity of an enzyme called NAMPT, which is involved in the development of various diseases. This compound has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on this compound, including the development of new drugs, the study of off-target effects, and the use of this compound as a tool for studying cellular processes.
Méthodes De Synthèse
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide involves a multi-step process that starts with commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then further processed to yield the final product. The entire process involves several purification steps to ensure the purity of the final compound. The synthesis of this compound has been optimized over the years, and the current method yields high purity and yield.
Applications De Recherche Scientifique
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, diabetes, and neurodegenerative diseases. This compound has been shown to inhibit the activity of a specific enzyme that is involved in the development of these diseases. This enzyme is a promising drug target, and this compound has shown great potential as a lead compound for the development of new drugs.
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-9-5-6-12-18(16)22(26)24-20-14-8-7-13-19(20)21(25)23-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
OYABWWLARBANJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)

![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
